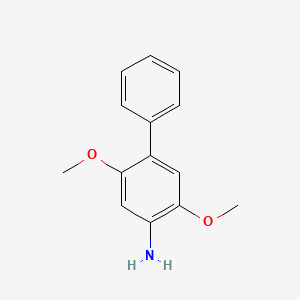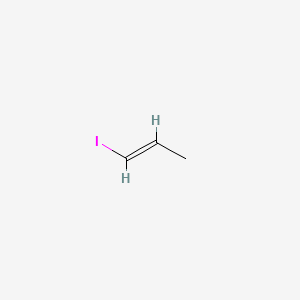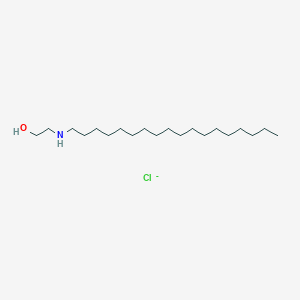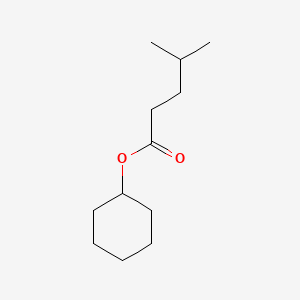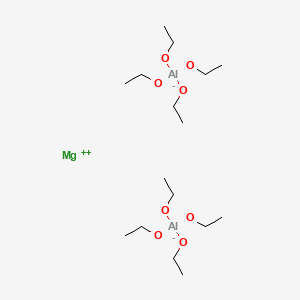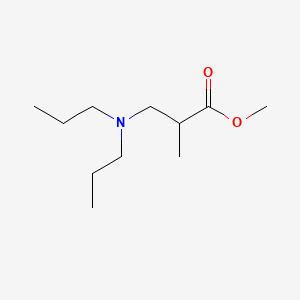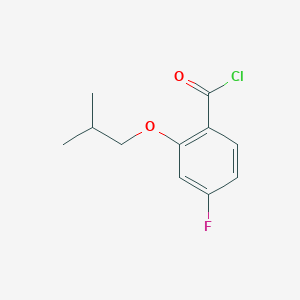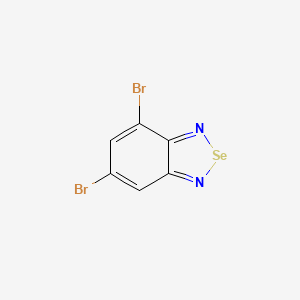
2,1,3-Benzoselenadiazole, 4,6-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzoselenadiazole, 4,6-dibromo- is a heterocyclic compound that contains selenium and nitrogen atoms within its structure.
Métodos De Preparación
The synthesis of 2,1,3-Benzoselenadiazole, 4,6-dibromo- typically involves the bromination of 2,1,3-benzoselenadiazole. One common method includes the use of bromine in the presence of iron or hydrobromic acid as the brominating agent . Another approach involves the reduction of 4,7-dibromo-2,1,3-benzothiadiazole using sodium borohydride (NaBH4) to obtain the desired compound .
Análisis De Reacciones Químicas
2,1,3-Benzoselenadiazole, 4,6-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through cross-coupling reactions, such as Suzuki or Stille coupling.
Oxidation and Reduction: The selenium atom in the compound can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
2,1,3-Benzoselenadiazole, 4,6-dibromo- has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Photovoltaic Devices: The compound is employed in the development of dye-sensitized solar cells (DSSCs) due to its excellent light-absorbing properties.
Biological Studies: Researchers investigate its potential as a ligand in coordination chemistry, particularly in the formation of metal complexes with unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 2,1,3-Benzoselenadiazole, 4,6-dibromo- involves its interaction with various molecular targets. In organic electronics, the compound’s electronic properties are exploited to facilitate charge transport and light emission. In coordination chemistry, it acts as a ligand, forming complexes with metals that exhibit unique photophysical behaviors .
Comparación Con Compuestos Similares
2,1,3-Benzoselenadiazole, 4,6-dibromo- can be compared to other similar compounds such as:
2,1,3-Benzothiadiazole, 4,6-dibromo-: This compound contains sulfur instead of selenium and exhibits different electronic properties.
2,1,3-Benzoxadiazole, 4,6-dibromo-: This compound contains oxygen instead of selenium and is used in similar applications but with varying efficiencies.
The uniqueness of 2,1,3-Benzoselenadiazole, 4,6-dibromo- lies in its selenium content, which imparts distinct electronic properties that are advantageous in specific applications such as organic electronics and photovoltaics .
Propiedades
Número CAS |
20814-39-5 |
|---|---|
Fórmula molecular |
C6H2Br2N2Se |
Peso molecular |
340.87 g/mol |
Nombre IUPAC |
4,6-dibromo-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H2Br2N2Se/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H |
Clave InChI |
ASVIXJIAUKWGKM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=N[Se]N=C21)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


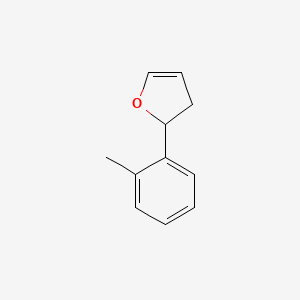
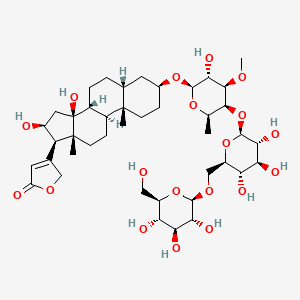

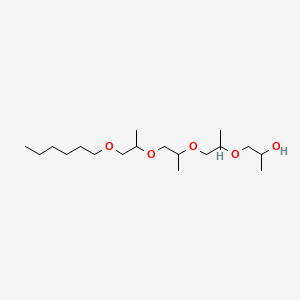
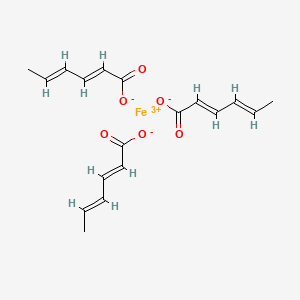

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
